Ethyl (r)-3-amino-3-(furan-3-yl)propanoate
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Overview
Description
Ethyl ®-3-amino-3-(furan-3-yl)propanoate is an organic compound that features a furan ring, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ®-3-amino-3-(furan-3-yl)propanoate can be achieved through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative .
Industrial Production Methods
Industrial production of ethyl ®-3-amino-3-(furan-3-yl)propanoate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-3-amino-3-(furan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Ethyl ®-3-amino-3-(furan-3-yl)propanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl ®-3-amino-3-(furan-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl ®-3-amino-3-(furan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The furan ring and amino group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The ester group may also undergo hydrolysis, releasing the active amino-furan moiety that can exert its effects on cellular pathways .
Comparison with Similar Compounds
Ethyl ®-3-amino-3-(furan-3-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Similar structure but with a cyano group instead of an ester group.
Furan-2,5-dicarboxylic acid: A simpler furan derivative with carboxylic acid groups.
Furfuryl alcohol: A furan derivative with an alcohol group instead of an ester group.
The uniqueness of ethyl ®-3-amino-3-(furan-3-yl)propanoate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C9H13NO3 |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(furan-3-yl)propanoate |
InChI |
InChI=1S/C9H13NO3/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6,8H,2,5,10H2,1H3/t8-/m1/s1 |
InChI Key |
GPICNQGICXGSGZ-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=COC=C1)N |
Canonical SMILES |
CCOC(=O)CC(C1=COC=C1)N |
Origin of Product |
United States |
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